N-[2-Hydroxy-2-(4-nitrophenyl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
Description
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(4-nitrophenyl)ethyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S2/c1-31-13-11-19(23-32(29,30)14-12-16-5-3-2-4-6-16)21(26)22-15-20(25)17-7-9-18(10-8-17)24(27)28/h2-10,12,14,19-20,23,25H,11,13,15H2,1H3,(H,22,26)/b14-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWWZUQTCPFLKR-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(C1=CC=C(C=C1)[N+](=O)[O-])O)NS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)NCC(C1=CC=C(C=C1)[N+](=O)[O-])O)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The following compounds share structural motifs with the target molecule:
Physicochemical and Pharmacokinetic Properties
- Molecular Weight : The target compound (MW ≈ 502 g/mol) is heavier than simpler analogs like 2-ethyl-N-(2-methyl-4-nitrophenyl)butanamide (MW ≈ 274 g/mol), which may impact bioavailability .
- Synthetic Complexity : The target compound’s multiple substituents (e.g., stereochemistry at the hydroxyethyl group) may complicate synthesis compared to derivatives with fewer functional groups .
ADMET Considerations
- Toxicity : Nitro groups (e.g., in the target compound and ) may generate reactive metabolites, requiring structural optimization to reduce toxicity .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing the compound with high yield and purity?
- Methodology : The synthesis requires multi-step protocols involving sulfonamide coupling, thioether formation, and nitro-group stabilization. Key steps include:
- Temperature control : Reactions involving sulfonylamino groups often proceed at 0–5°C to prevent side reactions (e.g., hydrolysis) .
- Base selection : Triethylamine or pyridine is used to deprotonate intermediates during sulfonamide bond formation .
- Solvent optimization : Polar aprotic solvents like DMF or dichloromethane enhance solubility of aromatic intermediates .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using reverse-phase chromatography .
Q. Which chromatographic techniques are most effective for purifying the compound?
- Methodology :
- Flash column chromatography : Use silica gel (60–120 mesh) with gradient elution (hexane/ethyl acetate) to separate polar byproducts .
- Size-exclusion chromatography : Effective for removing high-molecular-weight impurities in final steps .
Q. How can NMR and IR spectroscopy confirm the structural integrity of the compound?
- NMR analysis :
- ¹H NMR : Peaks at δ 7.8–8.2 ppm (4-nitrophenyl protons), δ 6.5–7.3 ppm (styryl protons), and δ 2.1 ppm (methylsulfanyl group) .
- ¹³C NMR : Carbonyl signals at ~170 ppm (amide) and 150 ppm (sulfonamide) .
- IR spectroscopy : Stretching vibrations at 1650 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), and 1520 cm⁻¹ (NO₂) .
Q. What crystallographic methods are recommended for determining the compound’s 3D structure?
- Methodology :
- Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement, with Mo-Kα radiation (λ = 0.71073 Å) and data collection at 100 K .
- Data processing : Olex2 or APEX3 software for structure solution and validation .
- Key parameters :
| Parameter | Value |
|---|---|
| R-factor | <0.05 |
| CCDC Deposition | Required for reproducibility |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies evaluate the biological activity of derivatives?
- Methodology :
- Functional group modification : Replace the 4-nitrophenyl group with electron-withdrawing/-donating substituents (e.g., -CF₃, -OCH₃) to assess bioactivity trends .
- In vitro assays : Test cytotoxicity (MTT assay) and target binding (SPR) to correlate structural changes with activity .
- Data analysis : Use multivariate regression to link substituent Hammett constants (σ) with IC₅₀ values .
Q. What experimental approaches investigate the reaction mechanisms of the sulfonylamino group?
- Mechanistic probes :
- Isotopic labeling : Use ¹⁵N-labeled amines to track sulfonamide formation via ESI-MS .
- Kinetic studies : Monitor reaction rates under varying pH (3–10) to identify rate-determining steps .
- Computational support : DFT calculations (e.g., Gaussian 16) to model transition states and activation energies .
Q. Which computational models predict the compound’s binding affinity to biological targets?
- Methods :
- Molecular docking (AutoDock Vina) : Screen against kinases or GPCRs using PDB structures (e.g., 3QRI) .
- Molecular dynamics (MD) simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD < 2 Å) .
- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values for correlation analysis .
Q. How should researchers address discrepancies in spectroscopic or crystallographic data?
- Troubleshooting :
- Data cross-validation : Compare SCXRD results with solid-state NMR to resolve crystal packing ambiguities .
- Error analysis : Calculate Rmerge and CC½ values to assess diffraction data quality .
Data Contradiction Analysis
Q. How to resolve conflicting bioactivity data between in vitro and in vivo studies?
- Hypothesis testing :
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